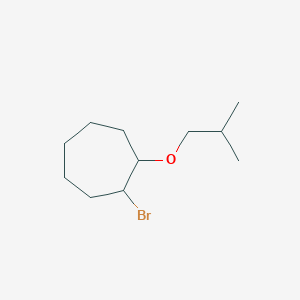
1-Bromo-2-(2-methylpropoxy)cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2-methylpropoxy)cycloheptane is an organic compound with the molecular formula C11H21BrO and a molecular weight of 249.19 g/mol . This compound is a derivative of cycloheptane, where a bromine atom and a 2-methylpropoxy group are substituted at the first and second positions, respectively. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(2-methylpropoxy)cycloheptane typically involves the following steps:
Starting Material: The synthesis begins with cycloheptane as the core structure.
Bromination: The first step involves the bromination of cycloheptane to introduce a bromine atom at the first position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Etherification: The second step involves the etherification of the brominated cycloheptane with 2-methylpropanol.
Analyse Chemischer Reaktionen
1-Bromo-2-(2-methylpropoxy)cycloheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). This reaction typically occurs under basic conditions.
Elimination: The compound can undergo elimination reactions to form alkenes. This is usually facilitated by strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-methylpropoxy)cycloheptane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use this compound to study the structure-activity relationships of potential pharmaceutical agents.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2-methylpropoxy)cycloheptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, resulting in the formation of a double bond. The ether group can also participate in oxidation reactions, leading to the formation of carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(2-methylpropoxy)cycloheptane can be compared with other similar compounds such as:
1-Bromo-2-(2-methylpropoxy)cyclohexane: This compound has a similar structure but with a six-membered ring instead of a seven-membered ring.
1-Bromo-2-(2-methylpropoxy)cyclopentane: This compound has a five-membered ring.
1-Bromo-2-(2-methylpropoxy)cyclooctane: This compound has an eight-membered ring.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts different chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H21BrO |
|---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
1-bromo-2-(2-methylpropoxy)cycloheptane |
InChI |
InChI=1S/C11H21BrO/c1-9(2)8-13-11-7-5-3-4-6-10(11)12/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
YJDBJPMKBFVFJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1CCCCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




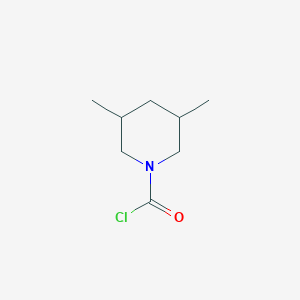
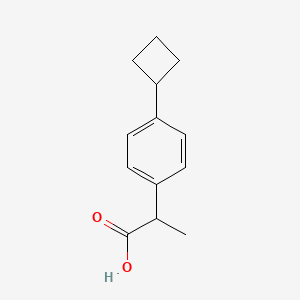
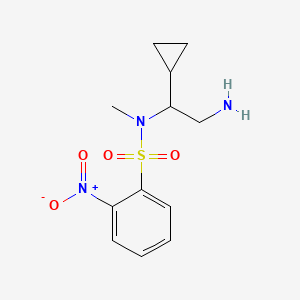


![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13303940.png)

amine](/img/structure/B13303950.png)
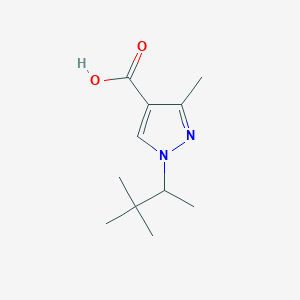
![(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13303968.png)

